GW-406381

Vue d'ensemble

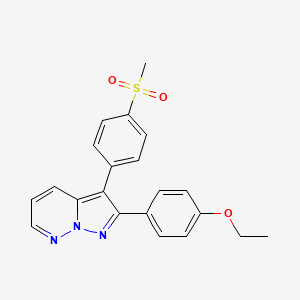

Description

GW-406381 est un composé de petite molécule appartenant à la classe des composés organiques connus sous le nom de phénylpyrazoles. Ces composés contiennent un squelette de phénylpyrazole, qui consiste en un pyrazole lié à un groupe phényle. This compound a été utilisé dans des essais étudiant le traitement de la douleur, des traumatismes, de la névralgie, des douleurs dentaires et de l'hyperalgésie .

Méthodes De Préparation

La synthèse de GW-406381 implique plusieurs étapes, en commençant par la préparation du squelette de phénylpyrazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrazole : Ceci est réalisé en faisant réagir l'hydrazine avec une 1,3-dicétone pour former le cycle pyrazole.

Attachement du groupe phényle : Le groupe phényle est introduit par une réaction de couplage, telle qu'une réaction de Suzuki ou de Heck.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que des groupes éthoxy et méthylsulfonyle, sont introduits par des réactions de substitution pour obtenir la structure finale de this compound.

Les méthodes de production industrielle de this compound impliquent l'optimisation de ces voies de synthèse pour atteindre des rendements élevés et une pureté élevée. Cela inclut souvent l'utilisation de techniques avancées telles que la chimie à flux continu et la synthèse automatisée.

Analyse Des Réactions Chimiques

GW-406381 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.

Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes fonctionnels contenant de l'oxygène ou pour les convertir en formes moins oxydées.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels sur le squelette de phénylpyrazole.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité et les propriétés des phénylpyrazoles.

Biologie : this compound est utilisé dans des études biologiques pour étudier ses effets sur les processus et voies cellulaires.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la cyclooxygénase-2 (COX-2), une enzyme impliquée dans la réponse inflammatoire. En inhibant la COX-2, this compound réduit la production de prostaglandines pro-inflammatoires, ce qui atténue la douleur et l'inflammation . Les cibles moléculaires et les voies impliquées comprennent l'enzyme COX-2 et les voies de signalisation en aval qui médient l'inflammation et la douleur.

Applications De Recherche Scientifique

Osteoarthritis

GW-406381 has been evaluated in clinical trials for its effectiveness in treating osteoarthritis, particularly knee osteoarthritis. Two significant studies were conducted:

- Study A : Involved 649 patients over six weeks, comparing doses of this compound (10, 20, 35, and 50 mg) against celecoxib (200 mg) and placebo. The primary endpoint was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore. Results :

- Study B : Included 1,331 patients over twelve weeks, assessing multiple doses (1, 5, 10, 25, and 50 mg). The study aimed to evaluate pain and function subscores alongside patient global assessments. Results :

Migraine Treatment

This compound has also been studied for its efficacy in treating acute migraines:

- A double-blind, randomized study evaluated a single dose of this compound (70 mg) compared to naproxen sodium (825 mg) and placebo for moderate to severe migraine headaches. Results :

Pharmacokinetics and Safety Profile

This compound exhibits notable pharmacokinetic properties:

- CNS Penetration : It has shown high brain penetration in animal models, suggesting potential central nervous system effects that may contribute to its analgesic properties .

- Safety Concerns : Dose-related increases in blood pressure and renal effects were noted during studies, indicating a need for careful monitoring in clinical settings .

Summary of Key Findings

| Application | Study Type | Primary Endpoint | Significant Findings |

|---|---|---|---|

| Osteoarthritis | Randomized Trial | WOMAC Pain Subscore | GW406381 50 mg superior to placebo (P = .012) |

| Osteoarthritis | Randomized Trial | Co-primary Endpoints | No significant improvement vs. placebo |

| Migraine | Randomized Trial | Headache Relief at 2 hours | GW406381 effective vs. placebo (P = .032) |

Mécanisme D'action

GW-406381 exerts its effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation and pain.

Comparaison Avec Des Composés Similaires

GW-406381 est unique en raison de sa forte sélectivité pour la COX-2 par rapport à d'autres composés similaires. Certains composés similaires comprennent :

Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour traiter la douleur et l'inflammation.

Rofécoxib : Un inhibiteur de la COX-2 qui a été retiré du marché en raison de problèmes de sécurité.

Comparé à ces composés, this compound a montré des résultats prometteurs dans des études précliniques, mais son développement a été interrompu pour diverses raisons .

Activité Biologique

GW-406381 is a highly selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential therapeutic effects on various pain conditions, particularly osteoarthritis and neuropathic pain. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological data.

This compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation without significantly affecting COX-1, which is involved in protecting the gastric mucosa and maintaining renal function .

Efficacy in Osteoarthritis

Two major clinical studies evaluated the efficacy of this compound in treating osteoarthritis (OA):

-

Study A : Involved 649 patients over six weeks.

- Interventions : Patients received 10, 20, 35, or 50 mg of this compound, celecoxib (200 mg), or placebo.

- Results : The 50 mg dose of this compound showed a statistically significant reduction in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore compared to placebo (mean difference -6.9 mm; ). However, no clear dose-response relationship was observed .

- Study B : Included 1331 patients over twelve weeks.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a two-compartment pharmacokinetic model. The drug's pharmacodynamic effects were characterized using an exposure-response model based on ex vivo prostaglandin E2 inhibition data obtained from phase 1 studies . The target therapeutic concentrations were identified as trough concentrations within the range of IC80 to IC95.

Case Studies and Observational Data

A case study approach has been utilized to assess the real-world effectiveness of this compound in patients suffering from chronic pain conditions. For instance, a simulation exercise involving 400 rheumatoid arthritis patients indicated that symptom relief could be achieved with doses ranging from 10 to 400 mg, supporting further exploration in phase 3 studies .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study | Condition | Sample Size | Doses Tested | Key Findings |

|---|---|---|---|---|

| A | Osteoarthritis | 649 | 10, 20, 35, 50 mg | Significant improvement at 50 mg compared to placebo |

| B | Osteoarthritis | 1331 | 1, 5, 10, 25, 50 mg | No significant difference from placebo for any dose |

| Simulation Exercise | Rheumatoid Arthritis | 400 | 10–400 mg | Suggested effective dosing range for symptom relief |

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMZBNYLCVTRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202043 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221148-46-5, 537697-89-5 | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221148-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 406381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW 406381X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-406381 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-406381 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.